3-Hydroxyoctanoic acid

Description

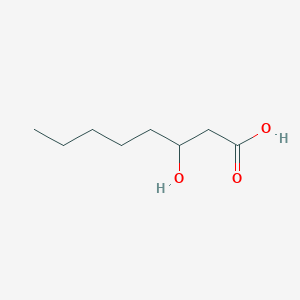

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPLAKGOSZHTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-38-3 | |

| Record name | Poly(3-Hydroxyoctanoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00864487 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-27-4, 120659-38-3 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(3-hydroxyoctanoic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120659383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M44B02CSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyoctanoic Acid: Core Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoctanoic acid is a medium-chain fatty acid that has garnered significant interest in the scientific community due to its role as an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B. This document provides a comprehensive overview of the fundamental properties of this compound, its biological significance, and detailed experimental protocols for its study. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Core Properties of this compound

This compound, also known as β-hydroxyoctanoic acid or 3-hydroxycaprylic acid, is an 8-carbon beta-hydroxy fatty acid.[1][2] It exists as two enantiomers, (R)-3-hydroxyoctanoic acid and (S)-3-hydroxyoctanoic acid.[3] The (R)-enantiomer is recognized as an important building block in the biomedical and pharmaceutical fields.[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-hydroxycaprylic acid, β-hydroxyoctanoic acid | [2] |

| CAS Number | 14292-27-4 | [2] |

| Molecular Formula | C₈H₁₆O₃ | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| Physical Form | Solid | [3] |

| Solubility | Soluble in ethanol, chloroform, and methanol. | [2] |

| Predicted Water Solubility | 13.6 g/L | [4] |

| Predicted logP | 1.44 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.

| Spectroscopy Type | Data Highlights | Source |

| ¹H NMR (Predicted, D₂O) | Predicted spectra are available in public databases. | [4][5] |

| ¹³C NMR (Predicted, D₂O) | Predicted spectra are available in public databases. | [4][5][6] |

| Mass Spectrometry (MS) | GC-MS and MS-MS data are available. The [M-H]⁻ ion is observed at m/z 159.1027. | [1] |

| Infrared (IR) Spectroscopy | Predicted IR spectra are available in the Human Metabolome Database. |

Mass Spectrometry Fragmentation Pattern: In mass spectrometry, carboxylic acids like this compound typically exhibit characteristic fragmentation patterns.[7] For this compound, common fragments would arise from the cleavage of bonds adjacent to the carbonyl group, leading to the loss of water (H₂O), the carboxyl group (COOH), or parts of the alkyl chain. The base peak in the mass spectrum of many 3-hydroxy fatty acids is often observed at m/z 59, corresponding to the [CH(OH)CH₂COOH]⁺ fragment resulting from cleavage of the C3-C4 bond.[8]

Biological Significance and Signaling Pathway

This compound is the primary endogenous agonist of the hydroxycarboxylic acid receptor 3 (HCA₃), a G protein-coupled receptor (GPCR).[2] This receptor is primarily expressed in humans and higher primates. The activation of HCA₃ by this compound initiates a signaling cascade that plays a role in metabolic regulation.

HCA₃ Receptor Signaling Pathway

The binding of this compound to the HCA₃ receptor, which is coupled to an inhibitory G-protein (Gᵢ), triggers a series of intracellular events. This signaling pathway is depicted in the diagram below.

Caption: HCA₃ receptor signaling pathway initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, quantification, and functional analysis of this compound.

Synthesis of (R)-3-Hydroxyoctanoic Acid

The enantiomerically pure (R)-3-hydroxyoctanoic acid can be produced biotechnologically from bacterial polyhydroxyalkanoates (PHAs).[9]

Methodology:

-

Cultivation of PHA-producing bacteria: Pseudomonas putida GPo1 is cultured in a suitable medium containing a carbon source that promotes the accumulation of poly(3-hydroxyoctanoate).

-

In vivo depolymerization: After sufficient PHA accumulation, the bacterial cells are harvested and subjected to conditions that trigger the intracellular depolymerization of the stored PHA. This is typically achieved by resuspending the cells in an acidic aqueous environment (e.g., pH 4) and incubating at 37°C.[9]

-

Secretion and isolation: The (R)-3-hydroxyoctanoic acid monomers are secreted into the extracellular medium. The cell suspension is then centrifuged to remove the cells.

-

Purification: The supernatant containing the (R)-3-hydroxyoctanoic acid is collected. The product can be further purified by acidic precipitation, followed by preparative reversed-phase column chromatography and solvent extraction to yield the pure compound.[9]

Caption: Workflow for the biotechnological synthesis of (R)-3-hydroxyoctanoic acid.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the quantification of other fatty acids in human plasma.[10][11][12]

Methodology:

-

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

-

Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute and separate the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized. For this compound (precursor ion m/z 159.1), a potential product ion could be m/z 115.1, corresponding to the loss of CO₂.

-

-

-

Quantification:

-

A calibration curve is generated using known concentrations of this compound spiked into a surrogate matrix (e.g., stripped serum).

-

The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Workflow for LC-MS/MS quantification of this compound in plasma.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing the HCA₃ receptor, using a fluorescent calcium indicator like Fluo-4 AM.[13][14][15][16][17]

Methodology:

-

Cell Culture:

-

Plate cells stably or transiently expressing the HCA₃ receptor in a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final concentration of Fluo-4 AM is typically in the range of 1-5 µM.

-

Remove the culture medium from the cells and wash once with the buffer.

-

Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

-

-

Assay Procedure:

-

After incubation, wash the cells with the buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).

-

Inject a solution of this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence intensity indicates a rise in intracellular calcium concentration.

-

Caption: Workflow for the intracellular calcium mobilization assay.

Conclusion

This compound is a key signaling molecule with well-defined physicochemical properties and a significant biological role mediated through the HCA₃ receptor. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, quantify, and study the functional effects of this important medium-chain fatty acid. Further research into the physiological and pathological roles of the this compound/HCA₃ signaling axis holds promise for the development of novel therapeutic strategies for metabolic diseases.

References

- 1. This compound | C8H16O3 | CID 26613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. (R)-3-Hydroxyoctanoic acid | C8H16O3 | CID 5312861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0001954) [hmdb.ca]

- 5. NP-MRD: Showing NP-Card for this compound (NP0086822) [np-mrd.org]

- 6. mimedb.org [mimedb.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. central.bac-lac.gc.ca [central.bac-lac.gc.ca]

- 9. researchgate.net [researchgate.net]

- 10. shimadzu.com [shimadzu.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. content.abcam.com [content.abcam.com]

- 14. hellobio.com [hellobio.com]

- 15. benchchem.com [benchchem.com]

- 16. docs.aatbio.com [docs.aatbio.com]

- 17. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 3-Hydroxyoctanoic Acid: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic acid, a medium-chain fatty acid, has garnered significant interest in the scientific community due to its diverse biological activities and its role as an endogenous signaling molecule. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and key signaling pathways associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, as well as those investigating fatty acid metabolism and cellular signaling.

Discovery of this compound

This compound was first documented in the scientific literature in 1988 by Kelley and Morton.[1] In their publication titled "3-Hydroxyoctanoic aciduria: identification of a new organic acid in the urine of a patient with non-ketotic hypoglycemia," they identified the compound in the urine of a patient experiencing non-ketotic hypoglycemia, suggesting its association with metabolic disorders.[1] This initial discovery laid the groundwork for future investigations into the physiological and pathophysiological roles of this unique fatty acid.

Naturally occurring, this compound is a beta-hydroxy acid produced by humans, other animals, and plants.[2] It is a known component of the lipopolysaccharide (LPS) of the bacterium Pseudomonas aeruginosa and is also found in poly(3-hydroxyalkanoate) (PHA) biopolymers, which are synthesized by various bacteria as carbon and energy reserves.[3]

Chemical Synthesis of this compound

The chemical synthesis of this compound can be efficiently achieved through a variety of methods. A prominent and high-yielding approach is the Reformatsky reaction, which involves the reaction of an aldehyde with an α-halo ester in the presence of zinc metal. This is followed by hydrolysis of the resulting β-hydroxy ester to yield the final product.

Synthesis via Reformatsky Reaction: An Experimental Protocol

This protocol details the synthesis of this compound starting from n-hexanal and methyl bromoacetate.

Step 1: Synthesis of Methyl 3-hydroxyoctanoate

-

Activation of Zinc: A suspension of activated zinc dust (35 mmol) in 10 ml of anhydrous benzene is heated to reflux for 10 minutes.

-

Reaction Mixture: A mixture of n-hexanal (33 mmol) and methyl bromoacetate (35 mmol) in 60 ml of benzene is slowly added to the refluxing zinc suspension over a period of 1 hour.

-

Reflux: The reaction mixture is maintained at reflux for an additional 2 hours.

-

Work-up: After cooling the reaction mixture to 0°C, 1 M HCl is added to acidify it. The mixture is then extracted three times with ether (40 ml each). The combined organic phases are dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography (petrol ether/ethyl acetate = 9/1) to yield methyl 3-hydroxyoctanoate as a colorless oil.

Step 2: Hydrolysis to this compound

-

Saponification: To a solution of methyl 3-hydroxyoctanoate (0.516 mmol) in a mixture of THF (2.7 ml) and methanol (1.8 ml), a 2.5 M aqueous solution of LiOH (0.9 ml) is added. The reaction mixture is stirred for 24 hours at room temperature.

-

Acidification and Extraction: The pH of the solution is adjusted to 2 with 1 M HCl. The resulting solution is washed three times with ethyl acetate (10 ml each), followed by a brine wash. The organic layer is then dried over anhydrous MgSO4.

-

Isolation: The solvent is removed under reduced pressure to yield pure this compound.

Summary of Synthesis Data

| Synthesis Method | Starting Materials | Key Reagents | Intermediate Product | Intermediate Yield | Final Product | Final Yield |

| Reformatsky Reaction | n-Hexanal, Methyl bromoacetate | Zinc, Benzene, HCl | Methyl 3-hydroxyoctanoate | 80% | This compound | 96% |

Biological Activity and Signaling Pathways

This compound is a significant biological molecule, acting as the primary endogenous agonist for the Hydroxycarboxylic Acid Receptor 3 (HCA3), also known as GPR109B.[2][4] This receptor is a G protein-coupled receptor (GPCR) encoded by the HCAR3 gene in humans. The activation of HCA3 by this compound initiates a cascade of intracellular signaling events.

The HCA3 receptor is coupled to a Gi-type G-protein.[4][5] Upon binding of this compound, the Gi protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, activation of the receptor can lead to a transient increase in intracellular calcium (Ca2+) concentrations. Furthermore, studies have shown that HCA3 activation can stimulate the ERK1/2 MAP kinase signaling pathway.[6]

Conclusion

This compound has evolved from a clinical curiosity to a recognized endogenous signaling molecule with well-defined synthetic routes and a characterized mechanism of action. Its discovery in the context of a metabolic disorder hinted at its physiological importance, which was later solidified by its identification as the ligand for the HCA3 receptor. The robust and high-yielding Reformatsky reaction provides a reliable method for its chemical synthesis, enabling further research into its biological functions. The elucidation of its signaling pathway through the HCA3 receptor opens avenues for the development of novel therapeutic agents targeting metabolic and inflammatory diseases. This technical guide provides a foundational understanding for scientists and researchers to explore the full potential of this compound in various fields of biomedical research and drug development.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0001954) [hmdb.ca]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid and its role in the regulation of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 3-Hydroxyoctanoic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanoic acid, a medium-chain beta-hydroxy fatty acid, is a fascinating, yet under-quantified, metabolite within the plant kingdom. While its presence has been confirmed in a select number of plant species, its broader distribution, concentration, and precise physiological roles remain largely uncharted territory. This technical guide synthesizes the current, albeit limited, knowledge on the natural occurrence of this compound in plants. It provides a comprehensive overview of its known locations, detailed experimental protocols for its detection and quantification, and visual representations of relevant biochemical pathways and analytical workflows. The scarcity of quantitative data highlights a significant gap in plant metabolomics and presents a compelling opportunity for future research.

Data Presentation: Occurrence of this compound in Plants

The natural occurrence of this compound in plants has been qualitatively identified in a few species, where it contributes to floral scent or is present in a glycosidically bound form. However, to date, there is a notable absence of comprehensive quantitative data in publicly available literature. The following table summarizes the current knowledge.

| Plant Species | Family | Tissue/Part | Role/Form | Concentration |

| Cymbidium floribundum | Orchidaceae | Flower | Signaling Chemical (Floral Scent) | Qualitatively Identified[1][2] |

| Euphorbia hirta | Euphorbiaceae | Whole Plant | Glucoside | Qualitatively Identified |

| Cherimoya (Annona cherimola) | Annonaceae | Fruit | Volatile Compound | Qualitatively Identified[3] |

| Guava (Psidium guajava) | Myrtaceae | Fruit | Volatile Compound | Qualitatively Identified[3] |

| Mango (Mangifera indica) | Anacardiaceae | Fruit | Volatile Compound | Qualitatively Identified[3] |

Note: The term "Qualitatively Identified" indicates that the presence of the compound has been confirmed, but its concentration has not been reported in the cited literature.

Experimental Protocols: Analysis of this compound in Plant Tissues

The following protocols are a composite of established methods for the analysis of medium-chain and hydroxy fatty acids in plant tissues and can be adapted for the specific quantification of this compound.

Sample Preparation and Extraction

This protocol outlines the initial steps for extracting fatty acids from plant material.

Materials:

-

Plant tissue (e.g., leaves, flowers, fruits)

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Extraction solvent: Isopropanol with 0.01% Butylated Hydroxytoluene (BHT)

-

Internal standard (e.g., deuterated this compound or a C7/C9 3-hydroxy fatty acid)

-

Centrifuge tubes (glass, solvent-rinsed)

-

Homogenizer (optional)

-

Centrifuge

Procedure:

-

Flash-freeze approximately 100-200 mg of fresh plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a glass centrifuge tube.

-

Add a known amount of the internal standard to the tube.

-

Add 5 mL of pre-chilled isopropanol (with BHT).

-

Homogenize the sample for 1-2 minutes if necessary.

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant containing the lipid extract to a new glass tube.

Saponification and Derivatization for GC-MS Analysis

This protocol describes the release of ester-bound fatty acids and their derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

-

Lipid extract from Protocol 1

-

1 M KOH in 90% Methanol

-

1 M HCl

-

Hexane

-

Anhydrous sodium sulfate

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC vials

Procedure:

-

Evaporate the lipid extract to dryness under a gentle stream of nitrogen.

-

Add 2 mL of 1 M KOH in 90% methanol to the dried extract.

-

Incubate at 80°C for 1 hour to saponify the lipids.

-

Cool the sample to room temperature and acidify to pH 2-3 with 1 M HCl.

-

Extract the free fatty acids by adding 3 mL of hexane and vortexing for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Transfer the upper hexane layer to a new tube. Repeat the extraction twice more and combine the hexane fractions.

-

Dry the combined hexane extract over anhydrous sodium sulfate.

-

Evaporate the hexane to dryness under a stream of nitrogen.

-

To the dried fatty acids, add 100 µL of BSTFA with 1% TMCS.

-

Seal the vial and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

-

Cool the sample and transfer it to a GC vial for analysis.

GC-MS Quantification

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester or TMS-ether analysis (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C). The exact program should be optimized for the separation of C8 compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the this compound derivative and the internal standard.

LC-MS/MS Analysis (Alternative to GC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for the analysis of underivatized fatty acids, offering a potentially simpler sample preparation workflow.

Sample Preparation:

-

Follow the extraction procedure as described in Protocol 1.

-

The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup if the matrix is complex.

Instrumentation and Conditions:

-

Liquid Chromatograph: A UHPLC or HPLC system.

-

Column: A C18 or C8 reversed-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for this compound and the internal standard.[4][5]

Mandatory Visualization

Signaling and Biosynthetic Pathways

As no specific signaling pathway for this compound in plants has been elucidated, the following diagram illustrates the general biosynthesis of cutin and suberin monomers. This compound, as a C8 hydroxy fatty acid, could potentially be a substrate for the enzymes in these pathways, leading to its incorporation into these protective polymers.

Caption: Biosynthesis of cutin and suberin monomers in plants.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant tissues.

Caption: Workflow for this compound analysis.

Conclusion

This compound remains a relatively obscure player in the vast and complex world of plant metabolomics. Its confirmed presence in a few species, coupled with its potential role as a monomer in the protective biopolymers cutin and suberin, suggests a broader significance than is currently appreciated. The lack of quantitative data across a wider range of plant species is a clear impediment to a deeper understanding of its physiological functions. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to begin to fill this knowledge gap. Future studies focusing on the targeted quantification of this compound in various plant tissues and under different physiological conditions are crucial for unlocking the secrets of this intriguing molecule and its potential applications in drug development and other scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jsbms.jp [jsbms.jp]

- 4. A UPLC/MS/MS method for comprehensive profiling and quantification of fatty acid esters of hydroxy fatty acids in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]

The Biological Role of 3-Hydroxyoctanoic Acid in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoctanoic acid, a medium-chain fatty acid, has emerged from being a simple metabolic intermediate to a significant signaling molecule in human physiology. This technical guide provides an in-depth overview of the multifaceted biological roles of this compound, with a focus on its metabolic pathways, its function as an endogenous ligand for the hydroxycarboxylic acid receptor 3 (HCA3), and its implications in various physiological and pathological states. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of its key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is an eight-carbon beta-hydroxy fatty acid that plays a crucial role in human metabolism.[1] Traditionally viewed as an intermediate in fatty acid beta-oxidation, recent discoveries have highlighted its function as a signaling molecule, primarily through its interaction with the G protein-coupled receptor GPR109B, also known as hydroxycarboxylic acid receptor 3 (HCA3).[2] This dual role places this compound at the crossroads of energy metabolism and cellular communication, making it a molecule of significant interest in both physiological and pathophysiological contexts. Its levels are known to be altered in conditions such as ketogenic diets, strenuous exercise, and inborn errors of metabolism, suggesting its potential as a biomarker and a therapeutic target.[1][3]

Metabolic Pathways of this compound

This compound is intricately involved in the central pathways of fatty acid metabolism, namely beta-oxidation and fatty acid biosynthesis.

Beta-Oxidation

As a beta-hydroxy fatty acid, this compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids. This catabolic process breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. Deficiencies in enzymes involved in this pathway, such as medium-chain acyl-CoA dehydrogenase (MCAD), can lead to an accumulation of medium-chain fatty acids and their derivatives, including this compound.[4]

Fatty Acid Biosynthesis

(R)-3-Hydroxyoctanoic acid is also involved in the fatty acid biosynthesis pathway.[5] This anabolic process, occurring in the cytoplasm, builds fatty acids from acetyl-CoA and malonyl-CoA.

Omega-Oxidation and Degradation

Under conditions of high fatty acid flux or impaired beta-oxidation, this compound can be shunted into alternative metabolic pathways. One such pathway is omega-oxidation, which occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group. This is followed by further beta-oxidation of the resulting dicarboxylic acids in the mitochondria.[6] This pathway is particularly important in conditions associated with dicarboxylic aciduria.[7]

Metabolic Pathway of this compound

Caption: Metabolic pathways involving this compound.

Signaling Role via HCA3 Receptor

This compound is the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), a G protein-coupled receptor encoded by the HCAR3 gene in humans.[2] HCA3 is predominantly expressed in adipocytes and immune cells.

HCA3 Signaling Cascade

The activation of HCA3 by this compound initiates a signaling cascade primarily through the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels subsequently inhibits protein kinase A (PKA) activity, which in turn leads to the dephosphorylation and inactivation of hormone-sensitive lipase (HSL). The net effect of this pathway is the inhibition of lipolysis in adipocytes.

In addition to the canonical Gαi pathway, HCA3 signaling can also proceed through a G protein-independent pathway involving β-arrestins. Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This can result in receptor desensitization and internalization, as well as the activation of other signaling pathways, such as the ERK1/2 MAP kinase pathway.

HCA3 Receptor Signaling Pathway

Caption: Signaling pathways activated by this compound via the HCA3 receptor.

Quantitative Data

The concentration of this compound in human biological fluids is generally low under normal physiological conditions. However, its levels can be significantly elevated in certain pathological and physiological states.

| Biological Fluid | Condition | Concentration Range | Reference(s) |

| Blood (Plasma/Serum) | 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency (Children) | 3 - 2400 µM | [2] |

| Diabetic Ketoacidosis | Elevated (specific range not consistently reported) | [3] | |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Elevated | [4] | |

| Ketogenic Diet | Upregulated | [1] | |

| Post-exercise (exhaustion) | 3.41-fold increase | [1] | |

| Urine | Healthy Individuals | Low to undetectable | [3] |

| Dicarboxylic Aciduria | Elevated | [6][7] | |

| Non-ketotic Hypoglycemia | Elevated | [8] |

Note: Quantitative data for healthy individuals is sparse, with most studies reporting levels as low or below the limit of detection of their respective assays. The provided ranges are based on specific cohorts and methodologies and may vary.

Experimental Protocols

Accurate quantification of this compound is crucial for research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and robust method for its analysis.

Quantification of this compound by GC-MS

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples.

5.1.1. Materials and Reagents

-

Internal Standard: Deuterated this compound (e.g., d3-3-hydroxyoctanoic acid)

-

Solvents: Ethyl acetate, Methanol, Acetonitrile (HPLC grade)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Glassware: Screw-cap glass test tubes, conical glass vials

5.1.2. Sample Preparation and Extraction

-

Sample Collection: Collect blood in EDTA or heparin tubes and separate plasma or serum by centrifugation. Collect urine samples without preservatives. Store samples at -80°C until analysis.

-

Internal Standard Spiking: To 500 µL of plasma, serum, or urine, add a known amount of the deuterated internal standard.

-

Hydrolysis (for total this compound): For the determination of total (free and esterified) this compound, add an equal volume of 1 M NaOH to the sample and incubate at 60°C for 30 minutes to hydrolyze any esters.

-

Acidification: Acidify the sample to a pH of approximately 1-2 by adding 6 M HCl.

-

Liquid-Liquid Extraction: Extract the this compound by adding 3 mL of ethyl acetate. Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Repeat Extraction: Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

-

Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 37°C.

5.1.3. Derivatization

-

To the dried extract, add 100 µL of BSTFA with 1% TMCS.

-

Seal the vial and heat at 80°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before analysis.

5.1.4. GC-MS Analysis

-

Gas Chromatograph: Agilent 5890 series II or equivalent.

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 5 minutes.

-

Ramp 1: Increase to 200°C at 3.8°C/min.

-

Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Monitor the characteristic fragment ions for the TMS derivative of this compound and its deuterated internal standard.

-

5.1.5. Data Analysis

-

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Experimental Workflow for GC-MS Analysis

Caption: A step-by-step workflow for the quantification of this compound.

Conclusion and Future Directions

This compound is a biologically active molecule with significant roles in human metabolism and cell signaling. Its function as an endogenous agonist for the HCA3 receptor provides a direct link between fatty acid metabolism and the regulation of lipolysis and inflammation. The elevated levels of this compound in various metabolic disorders highlight its potential as a diagnostic and prognostic biomarker.

Future research should focus on several key areas. Firstly, there is a pressing need for the establishment of robust and standardized reference ranges for this compound in healthy populations across different age groups. This will be crucial for the clinical interpretation of its levels. Secondly, further investigation into the downstream signaling pathways of HCA3, particularly the non-canonical β-arrestin pathway, will provide deeper insights into its diverse physiological functions. Finally, exploring the therapeutic potential of modulating this compound levels or targeting the HCA3 receptor could open new avenues for the treatment of metabolic diseases, including dyslipidemia and insulin resistance. The development of specific and potent agonists and antagonists for HCA3 will be a critical step in this endeavor.

This technical guide provides a solid foundation for understanding the current knowledge of this compound. It is anticipated that continued research in this area will further elucidate the intricate roles of this fascinating molecule in human health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. dovepress.com [dovepress.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0001954) [hmdb.ca]

- 3. 3-Hydroxyhexanoic acid: an abnormal metabolite in urine and serum of diabetic ketoacidotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Determination of ω-6 and ω-3 PUFA metabolites in human urine samples using UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Hydroxyoctanoic aciduria: identification of a new organic acid in the urine of a patient with non-ketotic hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxyoctanoic Acid: An Endogenous Metabolite at the Crossroads of Metabolism and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoctanoic acid is an endogenous beta-hydroxy fatty acid that has garnered significant interest within the scientific community. Arising as an intermediate in mitochondrial fatty acid β-oxidation, its physiological concentrations are dynamically regulated by the metabolic state of the organism. Beyond its role in lipid metabolism, this compound functions as the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as G protein-coupled receptor 109B (GPR109B). This interaction initiates a cascade of intracellular signaling events, positioning this compound as a key signaling molecule in metabolic regulation and immunomodulation. This technical guide provides a comprehensive overview of the biosynthesis, physiological roles, and signaling pathways of this compound, along with detailed experimental protocols for its study.

Introduction

This compound (also known as 3-hydroxycaprylic acid) is an 8-carbon, beta-hydroxy fatty acid.[1] It is a naturally produced metabolite in humans and other animals.[2] Its significance extends beyond being a mere metabolic intermediate; it is a signaling molecule that activates a specific G protein-coupled receptor, HCA3, thereby influencing cellular function.[2] Understanding the biology of this compound is crucial for researchers in metabolic diseases, immunology, and drug discovery, as it represents a potential therapeutic target for a range of pathologies.

Biosynthesis and Metabolism

The primary pathway for the biosynthesis and degradation of this compound is the mitochondrial fatty acid β-oxidation spiral. This process catabolizes fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.[3]

Biosynthesis via β-Oxidation of Octanoic Acid

3-Hydroxyoctanoyl-CoA is an intermediate in the β-oxidation of octanoic acid and other longer-chain fatty acids. The process involves a series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle.

Figure 1: Biosynthesis of 3-Hydroxyoctanoyl-CoA during β-oxidation.

Degradation

3-Hydroxyoctanoyl-CoA is further metabolized in the β-oxidation pathway. The enzyme L-3-hydroxyacyl-CoA dehydrogenase catalyzes its oxidation to 3-ketoacyl-CoA, which is then cleaved by thiolase to yield acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[4][5]

Quantitative Data

The concentration of this compound in biological fluids is a key indicator of metabolic status. Below is a summary of reported concentrations and its potency as a signaling molecule.

| Parameter | Matrix | Condition | Concentration/Value | Reference(s) |

| Concentration | Human Plasma | Normal (Adult Male) | 20 µM | [6] |

| Human Plasma | Ketogenic Diet | Upregulated | [3] | |

| Human Plasma | Post-exercise (exhaustion) | Increased 3.41-fold | [3][7] | |

| Human Serum | Diabetic Ketoacidosis | Detected | [8] | |

| Human Urine | Non-ketotic Hypoglycemia | Elevated | [9] | |

| EC50 for HCA3 Activation | HEK-293T cell membranes | GTPγS binding assay | 8 µM | |

| CHO-K1 cells | ERK1/2 phosphorylation | 1.52 µM | [10] |

Physiological Roles and Signaling Pathways

This compound exerts its primary physiological effects through the activation of the HCA3 receptor, a Gαi-coupled receptor.[11] HCA3 is predominantly expressed in adipocytes, monocytes, macrophages, and neutrophils.[1]

HCA3 Receptor Signaling Pathway

Upon binding of this compound, HCA3 undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] This inhibition of the cAMP/PKA pathway is central to many of the downstream effects of this compound. Additionally, HCA3 activation can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2, in a pertussis toxin-sensitive manner, indicating the involvement of Gαi.[10][12] There is also evidence for the involvement of phospholipase C (PLC), protein kinase C (PKC), and epidermal growth factor receptor (EGFR) in HCA3-mediated signaling.[12]

Figure 2: HCA3 receptor signaling pathway activated by this compound.Regulation of Lipolysis

In adipocytes, the activation of HCA3 by this compound leads to the inhibition of hormone-stimulated lipolysis.[7] This occurs through the Gαi-mediated reduction of cAMP levels, which in turn decreases the activity of protein kinase A (PKA) and hormone-sensitive lipase (HSL). This function positions this compound as a negative feedback regulator of fatty acid release from adipose tissue during periods of high fatty acid oxidation, such as fasting or a ketogenic diet.

Immunomodulatory Effects

HCA3 is expressed on various immune cells, and its activation by this compound has been shown to have anti-inflammatory effects.[7] For instance, HCA3 activation can lead to an increase in the anti-inflammatory cytokine IL-10 and a decrease in the pro-inflammatory cytokine IL-1β secretion from macrophages.

Association with Diseases

Elevated levels of this compound have been observed in several metabolic disorders:

-

Diabetic Ketoacidosis (DKA): Increased fatty acid oxidation during DKA leads to the accumulation of β-oxidation intermediates, including this compound.[8]

-

Fatty Acid Oxidation Disorders: Genetic defects in enzymes of the β-oxidation pathway, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, can lead to the accumulation of 3-hydroxy fatty acids.[1]

-

Non-ketotic Hypoglycemia: 3-Hydroxyoctanoic aciduria has been identified in patients with this condition, suggesting a potential primary defect in 3-hydroxy fatty acid metabolism.[9]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in plasma.

Figure 3: Workflow for sample preparation for LC-MS/MS analysis.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Operated in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

-

Analytical Validation: The method should be validated for linearity, accuracy, precision, recovery, and stability according to established guidelines.

Adipocyte Lipolysis Assay

This protocol measures the effect of this compound on isoproterenol-stimulated lipolysis in cultured adipocytes.

Methodology:

-

Cell Culture: Differentiate pre-adipocytes (e.g., 3T3-L1 or primary human adipocytes) into mature adipocytes.

-

Treatment:

-

Wash mature adipocytes with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate cells with varying concentrations of this compound for 30 minutes.

-

Stimulate lipolysis by adding a submaximal concentration of isoproterenol (e.g., 100 nM) and incubate for 1-2 hours at 37°C.

-

-

Glycerol Measurement:

-

Collect the cell culture supernatant.

-

Measure the glycerol concentration in the supernatant using a commercially available colorimetric or fluorometric assay kit. The amount of glycerol released is an index of lipolysis.

-

-

Data Analysis: Normalize the glycerol release to the total protein content of the cells in each well.

GTPγS Binding Assay for HCA3 Activation

This assay measures the activation of HCA3 by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.[13][14]

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human HCA3 receptor (e.g., HEK-293T or CHO-K1).

-

Assay:

-

In a 96-well plate, combine cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of this compound in an assay buffer.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through a filter plate.

-

Wash the filters to remove unbound [³⁵S]GTPγS.

-

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the this compound concentration to determine the EC₅₀ value.

cAMP Assay for HCA3 Signaling

This assay quantifies the inhibition of adenylyl cyclase activity by measuring intracellular cAMP levels.[15]

Methodology:

-

Cell Culture: Use a cell line expressing HCA3 (e.g., CHO-K1).

-

Treatment:

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate the cells with varying concentrations of this compound.

-

Stimulate adenylyl cyclase with forskolin.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., ELISA or HTRF).

-

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC₅₀ value.

Conclusion

This compound is a multifaceted endogenous metabolite that serves as a crucial link between cellular energy status and signal transduction. Its role as the natural ligand for the HCA3 receptor highlights its importance in regulating metabolic processes, particularly lipolysis, and in modulating the immune system. The elevated levels of this compound in various metabolic disorders underscore its potential as a biomarker. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate biology of this fascinating molecule and to explore its therapeutic potential in metabolic and inflammatory diseases. Further research into the downstream signaling pathways and the physiological consequences of HCA3 activation will undoubtedly unveil new avenues for drug development and a deeper understanding of metabolic homeostasis.

References

- 1. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jackwestin.com [jackwestin.com]

- 3. Beta oxidation - Wikipedia [en.wikipedia.org]

- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. resources.revvity.com [resources.revvity.com]

The Central Role of 3-Hydroxyoctanoic Acid in Fatty Acid Biosynthesis: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of 3-hydroxyoctanoic acid and its pivotal position within fatty acid biosynthesis, particularly in microbial systems. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical pathways, regulatory networks, and quantitative data associated with this key metabolic intermediate. Detailed experimental protocols and visual representations of metabolic and signaling pathways are provided to facilitate a deeper understanding and further investigation into this molecule's potential applications in biotechnology and medicine.

Introduction

This compound, a medium-chain-length β-hydroxy fatty acid, is a naturally occurring molecule found in a variety of organisms, including humans, animals, plants, and bacteria.[1][2] In microbial metabolism, it serves as a critical precursor for the synthesis of a range of biopolymers and secondary metabolites with significant industrial and therapeutic potential. Its primary role is as a monomer for the production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters with applications as bioplastics.[1][3] Furthermore, this compound is a key building block in the biosynthesis of rhamnolipids, potent biosurfactants with roles in bacterial virulence and biofilm formation, particularly in Pseudomonas aeruginosa.[4][5] Understanding the biosynthesis of this compound is therefore crucial for the metabolic engineering of microorganisms to produce these valuable compounds. This guide will delve into the core biochemical pathways, present quantitative data on production and enzyme kinetics, provide detailed experimental methodologies, and visualize the intricate networks governing its synthesis and utilization.

Biochemical Pathways Involving this compound

The biosynthesis of this compound is intricately linked to the central fatty acid biosynthesis (FAS) and β-oxidation pathways in bacteria.

De Novo Fatty Acid Biosynthesis and the Link to 3-Hydroxyoctanoyl-ACP

In bacteria such as Escherichia coli and Pseudomonas species, fatty acids are synthesized via the type II fatty acid synthase (FASII) system. This iterative process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain attached to an acyl carrier protein (ACP). The cycle consists of four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction.[6] The intermediate, (R)-3-hydroxyacyl-ACP, is a crucial branch point. In the canonical FAS pathway, this intermediate is dehydrated to form an enoyl-ACP. However, specific enzymes can divert this intermediate towards alternative pathways.

The Role of PhaG in Diverting Intermediates to 3-Hydroxyacyl-CoA

The enzyme (R)-3-hydroxyacyl-ACP:CoA transacylase, encoded by the phaG gene, plays a central role in channeling (R)-3-hydroxyacyl-ACP intermediates from the FASII pathway to the production of 3-hydroxyacyl-CoAs.[7][8][9] This transacylation is a critical step for the synthesis of medium-chain-length PHAs and rhamnolipids from non-fatty acid carbon sources like glucose.[9] PhaG from Pseudomonas putida has been shown to catalyze the transfer of the 3-hydroxyacyl moiety from ACP to coenzyme A.[7]

Formation of this compound via the β-Oxidation Pathway

Alternatively, 3-hydroxyoctanoyl-CoA can be generated through the β-oxidation of longer-chain fatty acids. In this pathway, fatty acids are broken down into two-carbon units. An important enzyme in this context is the (R)-specific enoyl-CoA hydratase (PhaJ), which catalyzes the hydration of a trans-2-enoyl-CoA intermediate to form an (R)-3-hydroxyacyl-CoA.[3][10] This provides a direct route from fatty acid catabolism to the precursors for PHA synthesis.

Quantitative Data

Production of Poly(this compound) (PHO)

The production of PHO has been demonstrated in several metabolically engineered microbial hosts. The table below summarizes some of the reported titers and yields.

| Host Organism | Genotype/Engineering Strategy | Carbon Source | Titer (g/L) | PHO Content (% CDW) | Reference |

| Escherichia coli | ΔfadRABIJ, integrated C8-specific thioesterase, expressed phaJ2 and phaC2 | Glycerol | 1.54 ± 0.234 | 15 | [1][3][11] |

| Escherichia coli | ΔfadRABIJ, expressed phaJ2, phaC2, and PpfadD | Octanoate (1 g/L) | ~0.25 | ~25 | [10] |

| Pseudomonas putida GPo1 | Wild-type | Octanoate | - | up to 60 | [12] |

Enzyme Kinetics

The kinetic parameters of key enzymes involved in this compound metabolism are crucial for understanding and modeling the biosynthetic pathways.

| Enzyme | Organism | Substrate(s) | K0.5 (μM) | Vmax (milliunits/mg) | Reference |

| PhaG | Pseudomonas putida | ACP | 28 | 11.7 | [7] |

| PhaG | Pseudomonas putida | 3-hydroxyacyl-CoA | 65 | 12.4 | [7] |

Substrate Specificity of (R)-specific Enoyl-CoA Hydratases (PhaJ)

Different PhaJ enzymes exhibit varying specificities for substrates of different chain lengths. This is a key factor in determining the monomer composition of the resulting PHA.

| Enzyme | Organism | Substrate | Relative Activity (%) | Reference |

| PhaJAc | Aeromonas caviae | Crotonyl-CoA (C4) | 100 | [3] |

| 2-Hexenoyl-CoA (C6) | ~29 | [3] | ||

| 2-Octenoyl-CoA (C8) | <5 | [3] | ||

| PhaJ1Pa | Pseudomonas aeruginosa | Crotonyl-CoA (C4) | 100 | [1][13] |

| 2-Hexenoyl-CoA (C6) | High | [13] | ||

| 2-Octenoyl-CoA (C8) | Low | [13] | ||

| PhaJ2Pa | Pseudomonas aeruginosa | 2-Hexenoyl-CoA (C6) | Moderate | [13] |

| 2-Octenoyl-CoA (C8) | High | [13] | ||

| PhaJ4Pp | Pseudomonas putida | 2-Octenoyl-CoA (C8) | High | [1] |

Signaling Pathways and Regulatory Networks

Rhamnolipid Biosynthesis

This compound is a precursor for the lipid portion of rhamnolipids, which are biosurfactants produced by P. aeruginosa. The biosynthesis pathway begins with the dimerization of two molecules of (R)-3-hydroxyacyl-ACP, a reaction catalyzed by the acyltransferase RhlA, to form 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA).[8][14] Subsequently, one or two rhamnose moieties are added to the HAA backbone by the rhamnosyltransferases RhlB and RhlC, respectively.[5][14]

Quorum Sensing in Pseudomonas aeruginosa

The production of rhamnolipids, and therefore the utilization of this compound precursors, is tightly regulated by the quorum sensing (QS) system in P. aeruginosa. The two main QS systems are the las and rhl systems, which respond to the autoinducers N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), respectively.[15][16][17] The LasR-3OC12-HSL complex activates the expression of the rhlR and rhlI genes.[15][18] The RhlR-C4-HSL complex then activates the transcription of the rhlAB operon, which encodes the enzymes for HAA and mono-rhamnolipid synthesis.[14][18] While this compound itself is not a primary signaling molecule that binds to LasR or RhlR, its conversion to rhamnolipids is a downstream effect of QS activation.

Experimental Protocols

Quantification of this compound by GC-MS

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids.[19][20]

5.1.1. Materials

-

Biological sample (e.g., culture supernatant, cell lysate)

-

Internal standard (e.g., deuterated this compound)

-

Ethyl acetate

-

6 M Hydrochloric acid (HCl)

-

10 M Sodium hydroxide (NaOH)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Nitrogen gas

-

Glass centrifuge tubes

5.1.2. Procedure

-

Sample Preparation:

-

To 500 µL of the sample, add a known amount of the internal standard.

-

For total this compound (free and esterified), add 500 µL of 10 M NaOH and incubate at 37°C for 30 minutes.

-

Acidify the sample with 6 M HCl.

-

-

Extraction:

-

Extract the sample twice with 3 mL of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Combine the organic layers and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add 100 µL of BSTFA + 1% TMCS.

-

Cap the tube and heat at 80°C for 60 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Column: HP-5MS or equivalent.

-

Oven Program: Initial temperature 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.

-

MS Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the analyte and internal standard.

-

In Vitro Assay for PhaG (3-Hydroxyacyl-ACP:CoA Transacylase) Activity

This protocol is based on the principles described for the characterization of PhaG from P. putida.[7]

5.2.1. Principle The assay measures the transfer of a 3-hydroxyacyl group from 3-hydroxyacyl-CoA to apo-ACP, forming holo-3-hydroxyacyl-ACP. The consumption of 3-hydroxyacyl-CoA can be monitored by HPLC, or the formation of the product can be quantified.

5.2.2. Materials

-

Purified PhaG enzyme

-

Apo-acyl carrier protein (ACP)

-

3-hydroxyoctanoyl-CoA (substrate)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Quenching solution (e.g., trichloroacetic acid)

-

HPLC system with a C18 column

5.2.3. Procedure

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, apo-ACP, and purified PhaG enzyme.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

-

Initiation:

-

Start the reaction by adding 3-hydroxyoctanoyl-CoA to the mixture.

-

-

Time Points and Quenching:

-

At various time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

-

Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC to quantify the remaining 3-hydroxyoctanoyl-CoA or the formed holo-3-hydroxyacyl-ACP.

-

-

Calculation of Activity:

-

Determine the initial reaction velocity from the linear range of substrate consumption or product formation over time.

-

Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).

-

Metabolic Engineering Workflow for this compound Production in E. coli

This workflow outlines a general strategy for engineering E. coli to produce this compound or its derivatives.

References

- 1. A Metabolic Engineering Strategy for Producing poly-(this compound) in Escherichia coli from glycerol | CoLab [colab.ws]

- 2. osti.gov [osti.gov]

- 3. A metabolic engineering strategy for producing poly-(this compound) in Escherichia coli from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production and Characterization of Rhamnolipids Produced by Pseudomonas aeruginosa DBM 3774: Response Surface Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Biochemical characterization of the Pseudomonas putida 3-hydroxyacyl ACP:CoA transacylase, which diverts intermediates of fatty acid de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cloning and Characterisation of (R)-3-hydroxyacyl-acyl Carrier Protein-coenzyme A Transferase Gene (phaG) from Pseudomonas sp. USM 4-55 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Metabolic Engineering Strategy for Producing poly-(this compound) in Escherichia coli from glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A metabolic engineering strategy for producing poly-(this compound) in Escherichia coli from glycerol (Journal Article) | OSTI.GOV [osti.gov]

- 12. uniprot.org [uniprot.org]

- 13. Structural and functional studies suggest a catalytic mechanism for the phosphotransacetylase from Methanosarcina thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)homoserine lactone contributes to virulence and induces inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

- 19. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Hydroxyoctanoic Acid: Synonyms, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough overview of 3-Hydroxyoctanoic acid, a molecule of growing interest in scientific research and drug development. This document details its various synonyms found in scientific literature, summarizes its key biological activities with quantitative data, and provides detailed experimental protocols for its study. Furthermore, this guide includes a visualization of its primary signaling pathway to facilitate a deeper understanding of its mechanism of action.

Synonyms and Nomenclature

This compound is known by a variety of names in scientific and commercial literature. A comprehensive list of these synonyms is provided below to aid in literature searches and chemical identification.

| Synonym Category | Synonym |

| Systematic IUPAC Name | This compound |

| Common Names | 3-Hydroxycaprylic acid |

| β-Hydroxyoctanoic acid | |

| beta-hydroxyoctanoic acid | |

| CAS Registry Number | 14292-27-4 (for the racemate) |

| 871-33-0 | |

| 88930-08-9 ((±)-form) | |

| Abbreviations | 3-OH-octanoic acid |

| 3HOA | |

| Stereoisomer-Specific | (R)-3-Hydroxyoctanoic acid |

| (S)-3-Hydroxyoctanoic acid | |

| Depositor-Supplied Synonyms | Octanoic acid, 3-hydroxy- |

| 3-hydroxy-octanoic acid | |

| DL-beta-Hydroxycaprylic acid | |

| (+/-)-3-Hydroxyoctanoic acid |

This table is a compilation from multiple chemical databases and scientific publications.[1][2][3]

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, most notably as a signaling molecule and an antimicrobial agent. This section summarizes the key quantitative data related to these functions.

Agonist of Hydroxycarboxylic Acid Receptor 3 (HCA3/GPR109B)

This compound is a known endogenous agonist for the G-protein coupled receptor HCA3, also known as GPR109B.[1] This interaction is crucial for its role in metabolic regulation, particularly in the inhibition of lipolysis.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | ~8 µM | HEK-293T cells expressing human GPR109B (GTPγS binding assay) | Ahmed et al., 2009 |

Antimicrobial Activity

(R)-3-Hydroxyoctanoic acid has demonstrated antimicrobial properties against a range of microorganisms. The minimum inhibitory concentration (MIC) is a key measure of this activity.

| Microorganism | MIC (mM) | Reference |

| Gram-positive bacteria | 2.8 - 7.0 | O'Connor et al., 2016[2] |

| Gram-negative bacteria | 2.8 - 7.0 | O'Connor et al., 2016[2] |

| Candida albicans | 0.1 - 6.3 | O'Connor et al., 2016[2] |

| Microsporum gypseum | 0.1 - 6.3 | O'Connor et al., 2016[2] |

Quorum Sensing Inhibition in Pseudomonas aeruginosa

(R)-3-hydroxyoctanoic acid has been shown to inhibit the production of pyocyanin, a virulence factor regulated by quorum sensing in the opportunistic pathogen Pseudomonas aeruginosa.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

GPR109B (HCA3) Activation Assays

This assay directly measures the activation of G-proteins coupled to GPR109B upon agonist binding.

Materials:

-

HEK-293T cells transiently or stably expressing human GPR109B.

-

Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA.

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1% BSA.

-

[35S]GTPγS (specific activity ~1250 Ci/mmol).

-

GDP.

-

This compound.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a Bradford assay).

-

-

Assay:

-

In a 96-well plate, add 50 µL of assay buffer containing various concentrations of this compound.

-

Add 25 µL of GDP to a final concentration of 10 µM.

-

Add 25 µL of membrane suspension (10-20 µg of protein).

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding 25 µL of [35S]GTPγS to a final concentration of 0.1 nM.

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

-

Plot the specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of GPR109B activation.

Materials:

-

CHO-K1 or HEK-293 cells stably expressing human GPR109B.

-

Forskolin.

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Cell lysis buffer (provided with the kit).

Procedure:

-

Cell Culture and Plating:

-

Culture the cells to ~80-90% confluency.

-

Seed the cells into a 96-well plate at an appropriate density and incubate overnight.

-

-

Assay:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C.

-

Stimulate the cells with forskolin (e.g., 10 µM final concentration) to induce cAMP production and incubate for 30 minutes at 37°C.

-

-

Lysis and Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP measurement following the kit protocol.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Microorganism to be tested.

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

96-well microtiter plates.

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL).

Procedure:

-

Preparation of Dilutions:

-

Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth in the wells of a 96-well plate.

-

-

Inoculation:

-

Add an equal volume of the standardized microbial inoculum to each well.

-

Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

-